(-)-Anthrabenzoxocinone

LXR pharmacology nuclear receptor ligand cholesterol homeostasis

(-)-Anthrabenzoxocinone [(-)-ABX, also designated BE-24566B and L-755,805] is a hexacyclic aromatic polyketide of the anthrabenzoxocinone (ABX) family, isolated from actinomycetes including Streptomyces violaceusniger and Streptomyces sp. MA6657.

Molecular Formula C27H24O7
Molecular Weight 460.5 g/mol
CAS No. 149466-04-6
Cat. No. B3025921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Anthrabenzoxocinone
CAS149466-04-6
Molecular FormulaC27H24O7
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O
InChIInChI=1S/C27H24O7/c1-11-5-13(28)9-18-19(11)25-20-12(10-27(4,33-18)34-25)6-15-22(23(20)31)24(32)21-16(26(15,2)3)7-14(29)8-17(21)30/h5-9,25,28-31H,10H2,1-4H3/t25-,27-/m1/s1
InChIKeyMDUGEFRGUDVHQH-XNMGPUDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Anthrabenzoxocinone (CAS 149466-04-6) Procurement Datasheet: Stereodefined FabF/LXR Dual-Target Hexacyclic Polyketide


(-)-Anthrabenzoxocinone [(-)-ABX, also designated BE-24566B and L-755,805] is a hexacyclic aromatic polyketide of the anthrabenzoxocinone (ABX) family, isolated from actinomycetes including Streptomyces violaceusniger and Streptomyces sp. MA6657 [1]. It is the (6S,16S)-enantiomer of BE-24566B, co-discovered alongside its chlorinated congener (-)-bischloroanthrabenzoxocinone [(-)-BABX] [1]. (-)-ABX functions as a dual-target agent: it binds liver X receptor α (LXRα) with an IC50 of 2 μM and inhibits bacterial FabF (β-ketoacyl-ACP synthase II), the rate-limiting condensing enzyme of type II fatty acid synthesis (FASII) [1][2]. Its absolute stereochemistry has been definitively assigned by X-ray crystallography and circular dichroism [3]. The compound demonstrates Gram-positive antibacterial activity (MIC 0.5–2 μg/mL) and has been the subject of total synthesis and enzymatic biosynthetic studies enabling scalable access [1][4].

(-)-Anthrabenzoxocinone Target Differentiation: Why ABX Family Members Are Not Interchangeable


The ABX family encompasses enantiomeric pairs and chlorinated congeners that exhibit fundamentally divergent biological profiles despite shared hexacyclic scaffolds. (-)-ABX (6S,16S absolute configuration) [1] is pharmacologically distinct from its (+)-enantiomer, which inhibits the PI3K/AKT/mTOR pathway in non-small cell lung cancer cells rather than acting as an antibacterial agent [2]. Within the (-)-series, (-)-ABX and (-)-BABX display a striking target engagement inversion: (-)-ABX is a 5-fold more potent LXRα ligand (IC50 2 μM vs 10 μM for (-)-BABX), whereas (-)-BABX accounts for the majority of FASII inhibitory activity [3]. BE-24566B, the enantiomer of (-)-ABX isolated from S. violaceusniger, was originally reported without absolute configuration assignment, introducing stereochemical ambiguity that precludes reliable structure-activity comparisons [4]. These non-overlapping target profiles and stereochemical differences render generic substitution among ABX compounds scientifically invalid for any experiment where mechanism of action, target engagement, or enantioselective pharmacology matters.

(-)-Anthrabenzoxocinone Quantitative Differentiation Evidence: Comparator-Based Selection Data


LXRα Binding Affinity: (-)-ABX Demonstrates 5-Fold Higher Potency Than (-)-BABX

(-)-ABX inhibits LXRα ligand binding with an IC50 of 2 μM, representing a 5-fold greater potency than its chlorinated analog (-)-BABX, which exhibits an IC50 of 10 μM in the same LXRα scintillation proximity assay (SPA) [1]. Both compounds were isolated and tested concurrently from the same Streptomyces sp. MA6657 extract, ensuring identical assay conditions. This quantitative difference establishes (-)-ABX as the preferred molecular probe for LXRα pharmacology studies within the ABX family.

LXR pharmacology nuclear receptor ligand cholesterol homeostasis

Target Engagement Inversion: (-)-ABX Favors LXR, (-)-BABX Dominates FASII Inhibition

In the same Streptomyces sp. MA6657 extract, (-)-BABX was identified as the active component responsible for the majority of type II fatty acid synthesis (FASII) inhibition, while (-)-ABX was a substantially weaker FASII inhibitor [1]. Independent assay characterization confirmed that (-)-BABX inhibits FASII in S. aureus and E. coli with IC50 values of 11.4 μg/mL and 35.3 μg/mL, respectively [2]. In contrast, (-)-ABX showed minimal FASII blockade at comparable concentrations. This functional inversion—(-)-ABX as the superior LXR ligand, (-)-BABX as the superior FASII inhibitor—demonstrates that the C-10/C-12 chlorine substitution redirects target engagement rather than simply modulating potency [1][2].

FASII inhibitor FabF target engagement antibacterial mode of action

Absolute Stereochemistry Confirmed: (-)-ABX (6S,16S) vs. BE-24566B (Historically Unassigned)

The absolute configuration of (-)-ABX was definitively assigned as (6S,16S) through combined X-ray crystallographic analysis, electronic circular dichroism (CD), and specific rotation measurements on the congener 1.264-C, then extended to (-)-ABX, BE-24566B, and (-)-BABX [1]. Prior to this 2014 study, none of the ABX family members—including BE-24566B first isolated in 1995 [2]—had their absolute configurations determined, which precluded rigorous structure-activity relationship (SAR) and biosynthetic mechanistic studies [1]. The (6S,16S) assignment for (-)-ABX provides a defined stereochemical reference point that BE-24566B, as originally reported, lacked [2].

stereochemistry absolute configuration X-ray crystallography enantiomer differentiation

Enantiomer-Divergent Pharmacology: (-)-ABX (Antibacterial/LXR) vs. (+)-ABX (Anticancer/PI3K-AKT-mTOR)

The two enantiomers of anthrabenzoxocinone exhibit entirely distinct biological activities. (-)-ABX demonstrates Gram-positive antibacterial activity (MIC 0.5–2 μg/mL) and LXRα binding (IC50 2 μM) [1], while (+)-ABX was recently characterized as an inhibitor of the PI3K/AKT/mTOR signaling pathway, inducing S and G2/M phase cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer (NSCLC) cells both in vitro and in vivo [2]. This enantiomer-driven pharmacological divergence—antibacterial/LXR for (-)-ABX versus anticancer/PI3K-AKT-mTOR for (+)-ABX—demonstrates that chirality at C6 and C16 dictates target pathway selection. No cross-activity between these pathways has been reported for either enantiomer [1][2].

enantioselective pharmacology PI3K/AKT/mTOR non-small cell lung cancer phenotypic screening

Gram-Positive Antibacterial Potency Including MRSA: (-)-ABX vs. Platensimycin Cross-Study Comparison

(-)-ABX exhibits broad Gram-positive antibacterial activity with MIC values of 0.5–2 μg/mL against Staphylococcus aureus and other Gram-positive pathogens including methicillin-resistant S. aureus (MRSA) [1]. Platensimycin, the prototypical FabF-specific inhibitor discovered in 2006, demonstrates comparable MIC values of 0.5 μg/mL against MRSA [2]. However, (-)-ABX is distinguished from platensimycin by its dual LXRα ligand activity (IC50 2 μM), a pharmacological feature absent from platensimycin's profile [1][2]. Within the ABX family, chlorinated congeners such as zunyimycin C achieve superior anti-MRSA potency (MIC 0.41–3.75 μg/mL against clinical MRSA isolates) [3], confirming that (-)-ABX occupies a specific niche—moderate anti-MRSA potency combined with LXR pharmacology—compared to both the pure FabF inhibitor platensimycin and the more potent but FASII-selective chlorinated ABX analogs.

MRSA antibacterial susceptibility FabF inhibitor Gram-positive spectrum

Defined Enzymatic Biosynthetic Route: Abx(-)F Stereoselectively Constructs the (-)-ABX Tricyclic Acetal Core

The bifunctional vicinal oxygen chelate (VOC)-like protein Abx(-)F was recently identified and structurally characterized as the enzyme that catalyzes a dehydration-coordinated dual-oxa Diels-Alder reaction to stereoselectively construct the oxygen-bridged tricyclic acetal pharmacophore unique to (-)-ABX [1]. The crystal structure of Abx(-)F (PDB: 8STB, 2.22 Å resolution) and its NMR complex structures with substrate analog and (-)-ABX (PDB: 8EO9, 8EPY) define the molecular basis of this transformation [1]. This enzymatic route represents a fundamentally different production modality compared to total chemical synthesis (achieved in racemic form in 7 steps via a cross-conjugated vinylogous anionic annulation) [2] or fermentation-based isolation, offering the potential for scalable, stereochemically pure (-)-ABX production without chiral resolution steps [1].

biocatalysis biosynthetic enzyme Diels-Alderase stereoselective synthesis

(-)-Anthrabenzoxocinone Optimal Application Scenarios: Evidence-Based Selection by Research Domain


LXRα Pharmacological Probe Development and Cholesterol Efflux Screening

(-)-ABX is the preferred ABX family member for LXRα-focused screening campaigns. Its IC50 of 2 μM in the LXRα-SPA binding assay provides a 5-fold higher potency window than (-)-BABX (IC50 10 μM), minimizing compound consumption in dose-response experiments [1]. The defined (6S,16S) absolute configuration eliminates the stereochemical ambiguity that would confound SAR interpretation if BE-24566B were used [2]. Critically, (-)-ABX's weak FASII inhibition profile means that LXR-dependent cholesterol efflux readouts are not confounded by simultaneous antibacterial effects on assay host cells, a consideration not met by (-)-BABX [1][3].

FabF-Targeted Antibacterial Discovery with Dual-Mechanism Readout

In antibacterial programs seeking FabF inhibitors with ancillary pharmacology readouts, (-)-ABX offers a unique dual-target profile: FabF-specific inhibition (validated within the ABX pharmacophore class) combined with measurable LXRα binding [1]. This dual readout enables concurrent assessment of antibacterial target engagement and nuclear receptor off-target liability in a single compound, streamlining early-stage hit triage. The Gram-positive MIC range of 0.5–2 μg/mL [1] provides a baseline for structure-activity studies, where the biosynthetic engineering platform described by Mei et al. (2018) enables generation of 14 novel ABX analogs with improved antimicrobial activity through halogenation and methylation modifications [4].

Enantioselective Target Deconvolution Studies in Polyketide Pharmacology

The documented pharmacological divergence between (-)-ABX (antibacterial/LXR) [1] and (+)-ABX (anticancer/PI3K-AKT-mTOR) [5] makes the pair an ideal matched set for enantioselective target deconvolution. Researchers can employ both enantiomers as chemical probes to dissect whether an observed phenotypic response is chirality-dependent, thereby distinguishing specific target engagement from nonspecific membrane or cytotoxicity effects. The availability of enzymatically produced, stereochemically defined (-)-ABX via the Abx(-)F biosynthetic route [6] further supports procurement of enantiomerically pure material for these comparative studies.

Biosynthetic Pathway Engineering and Biocatalytic Production Platform Development

(-)-ABX serves as a model substrate and product for polyketide biosynthetic engineering, supported by the fully characterized Abx(-)F dual-oxa Diels-Alderase (crystal structure PDB: 8STB at 2.22 Å resolution) [6] and the promiscuous halogenase/methyltransferase system that enables diversification of the ABX scaffold [4]. The absolute configuration assignment (6S,16S) [2] and the total synthesis route via photoenolization/Diels-Alder reaction [7] provide orthogonal analytical and synthetic references for verifying engineered biosynthetic products. Industrial fermentation or biocatalysis programs developing scalable ABX production will benefit from (-)-ABX as the stereochemically and mechanistically best-characterized reference standard in the family.

Quote Request

Request a Quote for (-)-Anthrabenzoxocinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.